molecular formula C15H21N3O2S B7069353 N,2-dimethyl-N-[1-(4-methylphenyl)propan-2-yl]pyrazole-3-sulfonamide

N,2-dimethyl-N-[1-(4-methylphenyl)propan-2-yl]pyrazole-3-sulfonamide

Cat. No.: B7069353
M. Wt: 307.4 g/mol
InChI Key: VBUAUUNUTDPWQM-UHFFFAOYSA-N
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Description

N,2-dimethyl-N-[1-(4-methylphenyl)propan-2-yl]pyrazole-3-sulfonamide is a synthetic organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of sulfonamide and methylphenyl groups further enhances its chemical reactivity and potential biological activities.

Properties

IUPAC Name

N,2-dimethyl-N-[1-(4-methylphenyl)propan-2-yl]pyrazole-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S/c1-12-5-7-14(8-6-12)11-13(2)18(4)21(19,20)15-9-10-16-17(15)3/h5-10,13H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUAUUNUTDPWQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(C)N(C)S(=O)(=O)C2=CC=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-dimethyl-N-[1-(4-methylphenyl)propan-2-yl]pyrazole-3-sulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions to form the pyrazole ring.

    Sulfonamide Formation: The pyrazole derivative is then reacted with sulfonyl chlorides in the presence of a base such as triethylamine to introduce the sulfonamide group.

    Alkylation: The final step involves the alkylation of the pyrazole sulfonamide with 1-(4-methylphenyl)propan-2-yl halides under basic conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the employment of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

N,2-dimethyl-N-[1-(4-methylphenyl)propan-2-yl]pyrazole-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen, with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, in the presence of bases like triethylamine.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N,2-dimethyl-N-[1-(4-methylphenyl)propan-2-yl]pyrazole-3-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound has been studied for its potential as an enzyme inhibitor. The sulfonamide group is known to mimic the structure of natural substrates, making it a valuable tool in the study of enzyme kinetics and inhibition.

Medicine

In medicine, derivatives of this compound have shown promise as therapeutic agents. The sulfonamide group is a common pharmacophore in many drugs, and modifications to the pyrazole ring can lead to compounds with anti-inflammatory, antimicrobial, or anticancer properties.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N,2-dimethyl-N-[1-(4-methylphenyl)propan-2-yl]pyrazole-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the pyrazole ring can participate in π-π stacking interactions, further stabilizing the compound within the active site.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-[1-(4-methylphenyl)propan-2-yl]pyrazole-3-sulfonamide
  • 2-methyl-N-[1-(4-methylphenyl)propan-2-yl]pyrazole-3-sulfonamide
  • N,2-dimethyl-N-[1-(4-chlorophenyl)propan-2-yl]pyrazole-3-sulfonamide

Uniqueness

N,2-dimethyl-N-[1-(4-methylphenyl)propan-2-yl]pyrazole-3-sulfonamide is unique due to the specific substitution pattern on the pyrazole ring and the presence of both methyl and sulfonamide groups. This combination enhances its chemical reactivity and potential biological activity compared to similar compounds.

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